molecular formula C11H10BrNO2 B14896409 7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one

7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one

Cat. No.: B14896409
M. Wt: 268.11 g/mol
InChI Key: CEBUTKVBMIFMPO-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one typically involves the bromination of 5-methoxy-3-methylquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position, using reagents like sodium methoxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or primary amines in ethanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 7-bromo-5-methoxy-3-methylquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex quinoline derivatives.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology

  • Investigated for its potential antimicrobial and antiviral properties.
  • Studied for its interaction with biological macromolecules like proteins and DNA.

Medicine

  • Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
  • Potential use in the treatment of diseases like cancer, malaria, and bacterial infections.

Industry

  • Utilized in the production of dyes and pigments.
  • Used as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-methoxy-3-methylquinolin-2(1H)-one
  • 7-Fluoro-5-methoxy-3-methylquinolin-2(1H)-one
  • 7-Iodo-5-methoxy-3-methylquinolin-2(1H)-one

Uniqueness

7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

7-bromo-5-methoxy-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C11H10BrNO2/c1-6-3-8-9(13-11(6)14)4-7(12)5-10(8)15-2/h3-5H,1-2H3,(H,13,14)

InChI Key

CEBUTKVBMIFMPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2OC)Br)NC1=O

Origin of Product

United States

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